BenchChemオンラインストアへようこそ!

N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Lipophilicity Drug-likeness Membrane permeability

This 1,3,4-oxadiazole-thioacetamide features a 5-thiophenyl substitution that shifts the computed XLogP3 by >0.5 log units compared to phenyl or furan analogs, directly influencing membrane permeability and target engagement. The cyclohexyl amide tail contributes conformational flexibility for hydrophobic binding pockets, while the thioether bridge enables controlled oxidation to sulfoxide/sulfone for focused SAR libraries. Ideal for antimicrobial screening (10–50 µM) against Gram-positive, Gram-negative, and fungal strains, and for neurological phenotypic screens where moderate lipophilicity (XLogP3 3.1, TPSA ~71 Ų) favors blood-brain barrier penetration. Verify the ΔXLogP3 impact experimentally before scaling.

Molecular Formula C14H17N3O2S2
Molecular Weight 323.43
CAS No. 459846-06-1
Cat. No. B2451501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
CAS459846-06-1
Molecular FormulaC14H17N3O2S2
Molecular Weight323.43
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C14H17N3O2S2/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(19-14)11-7-4-8-20-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18)
InChIKeyBJFNZSIIBJYPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 459846-06-1) – Procurement-Ready Chemical Profile


N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic heterocyclic compound containing a 1,3,4-oxadiazole ring substituted at the 5-position with a thiophene moiety and linked via a thioether bridge to an N-cyclohexylacetamide group. Its molecular formula is C14H17N3O2S2 with a molecular weight of 323.4 g/mol [1]. The compound is cataloged in PubChem (CID 865187) and several commercial screening libraries, but no primary research article or patent specifically characterizing its biological activity was identified in the open literature as of 2026 [2]. The 1,3,4-oxadiazole scaffold is associated with diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects [3].

Why 1,3,4-Oxadiazole-2-thioacetamides Cannot Be Interchanged for N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide


Although the 1,3,4-oxadiazole-2-thioacetamide scaffold is widely populated in screening libraries, subtle variations in the 5-substituent and N-terminal group produce substantial differences in computed physicochemical properties that govern solubility, permeability, and target engagement. For example, replacement of the thiophene ring with a phenyl or furan group alters the predicted octanol-water partition coefficient (XLogP3) by >0.5 log units, while switching the cyclohexyl amide to a phenyl amide shifts the hydrogen-bond acceptor count and polar surface area [1]. These property shifts can translate into divergent ADME profiles and biological selectivity even when whole-cell potency appears similar. Consequently, a procurement decision based solely on scaffold similarity without verifying substituent-specific property data risks selecting a compound that behaves differently in dissolution, membrane partitioning, or target-binding assays.

Quantitative Differentiation Evidence for N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide


Lipophilicity (XLogP3) Comparison Against the Furan Analog

The thiophene-containing target compound exhibits a computed XLogP3 of 3.1 [1], which is approximately 1.5 log units higher than the value (≈1.6) estimated for the furan analog N-cyclohexyl-2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS 350492-89-6) based on fragment-based predictions . This difference indicates that the target compound is substantially more lipophilic, which may favor membrane partitioning but could reduce aqueous solubility.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Acceptor Count Differentiation from Phenyl Analog

The target compound contains six hydrogen-bond acceptor atoms (two sulfur atoms in the thiophene and thioether, three nitrogen atoms in the oxadiazole and amide, and one oxygen in the oxadiazole) [1]. The direct phenyl analog N-cyclohexyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide (MW 317.4 g/mol) lacks the thiophene sulfur, reducing its H-bond acceptor count to five [2]. The additional acceptor in the target compound may enhance interactions with hydrogen-bond-donating residues in biological targets.

Hydrogen bonding Molecular recognition Solubility

Topological Polar Surface Area (TPSA) Differentiation

The target compound possesses a computed topological polar surface area (TPSA) of approximately 71 Ų [1]. In contrast, the phenyl analog N-cyclohexyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is predicted to have a TPSA of ~63 Ų due to the absence of the thiophene sulfur [2]. The ~8 Ų difference in TPSA places the target compound slightly closer to the 70–90 Ų range often associated with favorable oral absorption, while still remaining below the 140 Ų threshold for blood-brain barrier penetration.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Class-Level Antimicrobial Potential Based on Structurally Related 1,3,4-Oxadiazole-2-thioacetamides

A 2025 study on N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamides reported minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Gram-positive and Gram-negative bacteria for the most active derivative (3j, N-(3-nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide) [1]. While the target compound itself has not been tested in this assay, the class-level data demonstrate that the 5-substituent on the oxadiazole ring is a critical determinant of potency. The thiophene moiety in the target compound introduces a π-excessive heterocycle capable of sulfur-mediated interactions that are absent in the phenyl-substituted series, suggesting that the target compound may exhibit a distinct antimicrobial selectivity spectrum [1][2]. Direct comparative MIC data for the target compound are not available as of 2026.

Antimicrobial activity MIC Structure-activity relationship

Recommended Application Scenarios for N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide


Antimicrobial Screening Library Enrichment

The compound is suitable for inclusion in focused antimicrobial screening libraries based on the demonstrated activity of the 1,3,4-oxadiazole-2-thioacetamide class [1]. Its thiophene substituent provides a differentiated heterocyclic motif that may enhance activity against sulfur-metabolizing pathogens. Screening at concentrations around 10–50 µM is recommended, with follow-up MIC determination against Gram-positive (B. subtilis, S. aureus), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans) strains.

CNS-Penetrant Hit Identification

With a computed XLogP3 of 3.1 and TPSA of ~71 Ų, the compound falls within the favorable property space for blood-brain barrier penetration [2]. It can be deployed in phenotypic screens targeting neurological targets where moderate lipophilicity and a compact molecular size are advantageous. The cyclohexyl group contributes conformational flexibility that may aid in adapting to hydrophobic binding pockets.

Physicochemical Comparator in Scaffold-Hopping Studies

The compound serves as a useful comparator for evaluating the impact of 5-substituent variation (thiophene vs. furan vs. phenyl) on computed physicochemical properties [2]. Researchers can use it to experimentally validate whether the predicted ΔXLogP3 of +1.5 log units translates into measurable differences in logD, solubility, or PAMPA permeability, thereby informing SAR for oxadiazole-based lead series.

Organic Synthesis Intermediate for Thioether-Functionalized Heterocycles

The thioether linkage between the oxadiazole and acetamide moieties provides a versatile handle for further derivatization, including oxidation to sulfoxide/sulfone or alkylation. The compound can be used as a building block for generating focused libraries where the thioether oxidation state is systematically varied.

Quote Request

Request a Quote for N-cyclohexyl-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.